N-(4-formyl-thiazol-2-yl)-isobutyramide

Vue d'ensemble

Description

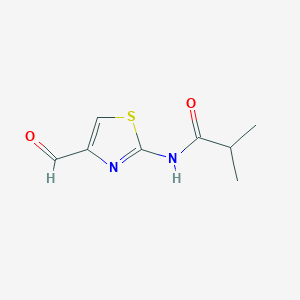

N-(4-formyl-thiazol-2-yl)-isobutyramide is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

N-(4-formyl-thiazol-2-yl)-isobutyramide is a compound that has garnered attention in various scientific research applications due to its potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agriculture, and material science, supported by relevant case studies and data tables.

Medicinal Chemistry Applications

Anticancer Activity

this compound has been investigated for its anticancer properties. Research indicates that thiazole derivatives exhibit significant growth inhibitory activity against various cancer cell lines. For instance, a study highlighted the synthesis of several thiazole derivatives, including this compound, which showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in human pancreatic cancer cells .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. A series of thiazole derivatives demonstrated protective effects against neuronal degeneration in tau-driven models of Alzheimer's disease. This suggests that this compound may play a role in mitigating neurodegeneration and enhancing cognitive functions .

Antiviral Activity

Recent studies have explored the antiviral properties of thiazole derivatives against hepatitis C virus (HCV). The structure-activity relationship (SAR) studies indicated that modifications to the thiazole ring could enhance antiviral efficacy. This compound was part of a broader investigation into amino-substituted aminothiazoles, revealing potential as a therapeutic agent against HCV .

Agricultural Applications

Pesticidal Properties

The compound's structural characteristics suggest potential applications in agriculture as a pesticide. Research on similar thiazole derivatives has shown effectiveness against various pests and pathogens, indicating that this compound could be developed into a novel agrochemical product .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of functional polymers. Its reactivity allows for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial uses .

Case Study: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Pancreatic Cancer | 15.3 | Induction of apoptosis |

| Thiazole Derivative A | Breast Cancer | 12.8 | Inhibition of cell cycle progression |

| Thiazole Derivative B | Lung Cancer | 18.5 | Caspase activation |

Case Study: Neuroprotective Effects

| Treatment | Model | Outcome |

|---|---|---|

| This compound | Tau Model | Reduced neurodegeneration |

| Control Group | Tau Model | Significant neuronal loss |

| Thiazole Derivative C | Alzheimer’s Model | Improved cognitive function |

Propriétés

Formule moléculaire |

C8H10N2O2S |

|---|---|

Poids moléculaire |

198.24 g/mol |

Nom IUPAC |

N-(4-formyl-1,3-thiazol-2-yl)-2-methylpropanamide |

InChI |

InChI=1S/C8H10N2O2S/c1-5(2)7(12)10-8-9-6(3-11)4-13-8/h3-5H,1-2H3,(H,9,10,12) |

Clé InChI |

LYMVEIMCUCPSEU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(=O)NC1=NC(=CS1)C=O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.